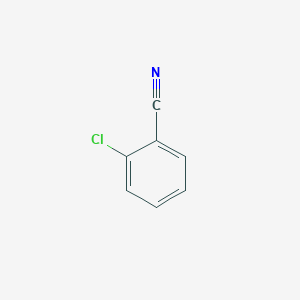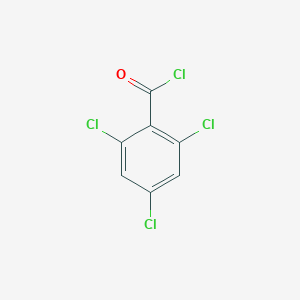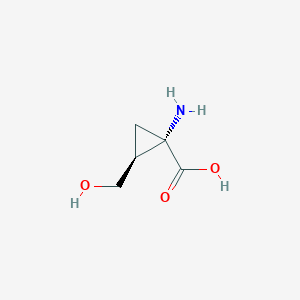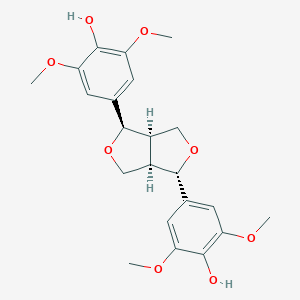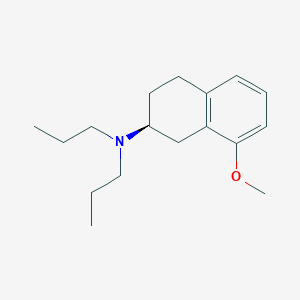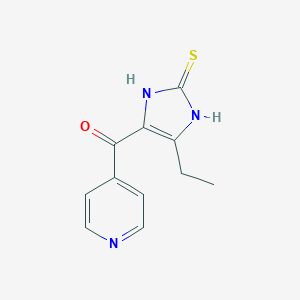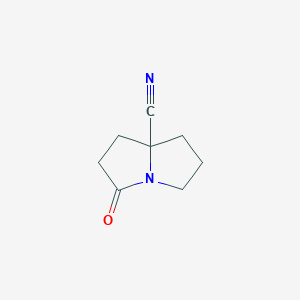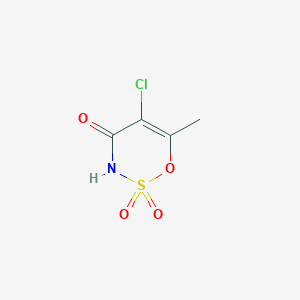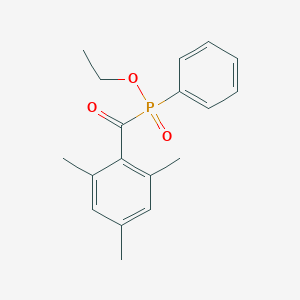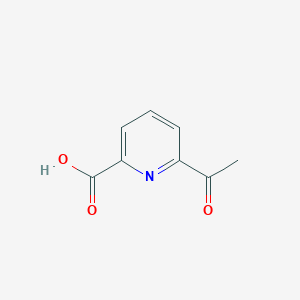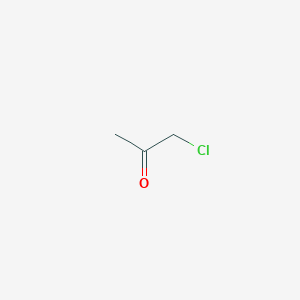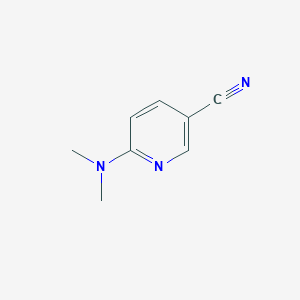
Bbdoaed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bbdoaed, also known as 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane, is a chemical compound that has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Bbdoaed is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Bbdoaed may also act as a chelator, binding to metal ions and preventing them from contributing to oxidative damage.
Effets Biochimiques Et Physiologiques
Bbdoaed has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease levels of inflammatory cytokines such as TNF-alpha and IL-6. Bbdoaed has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bbdoaed in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animals. However, one limitation is that it is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and its potential side effects.
Orientations Futures
There are several future directions for research on Bbdoaed. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and to explore its potential side effects.
Méthodes De Synthèse
Bbdoaed can be synthesized through a reaction between 4-hydroxybenzaldehyde and 2,2,2-trichloroethanol. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Bbdoaed has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bbdoaed has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
119157-93-6 |
|---|---|
Nom du produit |
Bbdoaed |
Formule moléculaire |
C24H54Br2N2S2 |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JYMPUEGSANUEGS-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Synonymes |
BBDOAED bis(beta-dimethyl octyl ammonium ethyl)disulfide bis(beta-dimethyl octylammonium ethyl)disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
